molecular formula C7H5BrN4 B13994288 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Cat. No.: B13994288
M. Wt: 225.05 g/mol
InChI Key: NFLKBLHZVPTLSC-UHFFFAOYSA-N
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Description

3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is a valuable bifunctional heteroaromatic scaffold that integrates a pyridine ring with a 1,2,4-triazole system, connected by a direct carbon-nitrogen bond. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel anti-infective agents. Scientific literature highlights that 1,2,4-triazolyl pyridine derivatives have demonstrated potent inhibitory activity against Mycobacterium tuberculosis , with some analogs exhibiting low micromolar to nanomolar efficacy, presenting a promising avenue for new antitubercular therapies . The bromine atom situated on the pyridine ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to diversify the molecular structure and explore structure-activity relationships (SAR) . The compound is typically supplied with high purity (e.g., 99%) and is packaged for industrial and research-scale use . As a solid, it requires standard laboratory handling and storage conditions. This compound is intended for use as a key intermediate in organic synthesis, agrochemical research, and the discovery of new active pharmaceutical ingredients (APIs) . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

3-bromo-5-(1,2,4-triazol-4-yl)pyridine

InChI

InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-4-10-11-5-12/h1-5H

InChI Key

NFLKBLHZVPTLSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)N2C=NN=C2

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 4h 1,2,4 Triazol 4 Yl Pyridine

Precursor Synthesis and Derivatization Pathways

The successful synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is fundamentally reliant on the efficient preparation of its constituent precursors: halogenated pyridine (B92270) intermediates and functionalized 1,2,4-triazole (B32235) moieties.

Synthesis of Halogenated Pyridine Intermediates

The pyridine core of the target molecule is substituted with a bromine atom at the 3-position. Key intermediates for this purpose include 3,5-dibromopyridine (B18299) and 3-amino-5-bromopyridine (B85033).

3,5-Dibromopyridine: This precursor can be synthesized through the direct bromination of pyridine. The reaction typically requires harsh conditions due to the lower reactivity of the pyridine ring towards electrophilic substitution compared to benzene (B151609). One established method involves heating pyridine with bromine in the presence of a catalyst. Another approach involves the diazotization of 3-amino-5-bromopyridine, followed by a Sandmeyer-type reaction.

3-Amino-5-bromopyridine: This intermediate can be prepared from nicotinamide (B372718) through a Hofmann rearrangement. In this multi-step process, nicotinamide is treated with bromine and a base, such as sodium hydroxide, to yield 3-aminopyridine. Subsequent selective bromination can then introduce the bromine atom at the 5-position. Alternatively, reduction of 3-bromo-5-nitropyridine, which can be synthesized by nitration of 3-bromopyridine (B30812), provides another route to 3-amino-5-bromopyridine.

PrecursorStarting MaterialKey Reagents
3,5-Dibromopyridine PyridineBromine, Catalyst
3-Amino-5-bromopyridineNaNO₂, HBr
3-Amino-5-bromopyridine NicotinamideBromine, NaOH
3-Bromo-5-nitropyridineReducing agent (e.g., Fe/HCl)

Synthesis of Functionalized 1,2,4-Triazole Moieties

The 1,2,4-triazole ring is a common structural motif in many biologically active compounds. Its synthesis can be achieved through various cyclization strategies. For the purpose of synthesizing the target molecule, the unsubstituted 4H-1,2,4-triazole is the required moiety.

A common and straightforward method for the synthesis of the 1,2,4-triazole ring is the reaction of a hydrazine (B178648) derivative with a source of a one-carbon unit, such as formic acid or formamide (B127407). For instance, the reaction of hydrazine with formamide under heating can yield 1,2,4-triazole.

Another versatile method is the Pellizzari reaction, which involves the condensation of an amide and a hydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.org Similarly, the Einhorn-Brunner reaction utilizes the condensation of an imide with a hydrazine derivative to yield a triazole. wikipedia.org These reactions, while effective, can sometimes lead to mixtures of isomers depending on the substitution pattern of the reactants. wikipedia.org Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Pellizzari reaction. wikipedia.org

Strategic Coupling Reactions for Core Scaffold Construction

The crucial step in the synthesis of this compound is the formation of the C-N bond between the pyridine ring and the 1,2,4-triazole. Several modern organic chemistry reactions are applicable for this transformation.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While typically used for C-C bond formation, variations of the Suzuki-Miyaura coupling can be employed to form C-N bonds. This would involve coupling a pyridine boronic acid or ester with a triazole derivative, or more commonly, coupling a halopyridine with a triazolylboronic acid derivative. However, the synthesis of the requisite triazolylboronic acid can be challenging.

Buchwald-Hartwig Amination: This is a more direct and widely used method for C-N bond formation. In this approach, a halogenated pyridine, such as 3,5-dibromopyridine, can be coupled with 1,2,4-triazole in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphines often giving the best results. A potential challenge with 3,5-dibromopyridine is the selective mono-amination at the 5-position.

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination is the Ullmann condensation. wikipedia.org This reaction typically requires higher temperatures but can be effective for the coupling of aryl halides with N-heterocycles like 1,2,4-triazole. wikipedia.orgresearchgate.net The reaction of 3,5-dibromopyridine with the sodium salt of 1,2,4-triazole in the presence of a copper catalyst could potentially yield the desired product.

Coupling ReactionPyridine SubstrateTriazole SubstrateCatalyst System
Suzuki-Miyaura 3-Bromo-5-(boronic acid/ester)pyridine1,2,4-TriazolePalladium catalyst, Base
Buchwald-Hartwig 3,5-Dibromopyridine1,2,4-TriazolePalladium catalyst, Phosphine ligand, Base
Ullmann Condensation 3,5-Dibromopyridine1,2,4-Triazole (as salt)Copper catalyst, Base

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the formation of the C-N bond. This reaction is feasible when the aromatic ring is sufficiently electron-deficient, which is the case for the pyridine ring, especially when substituted with electron-withdrawing groups.

In this strategy, a halogenated pyridine with a good leaving group (e.g., fluorine or chlorine, though bromine can also be used) at the 5-position would be reacted with the anionic form of 1,2,4-triazole (the triazolide anion). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and at elevated temperatures. The presence of the bromine at the 3-position and the nitrogen atom in the pyridine ring both contribute to activating the 5-position towards nucleophilic attack.

Cyclocondensation Reactions involving Triazole Formation

An alternative to coupling a pre-formed triazole ring is to construct the triazole ring directly onto the pyridine scaffold. This can be achieved through cyclocondensation reactions.

A plausible route involves the synthesis of 3-bromo-5-hydrazinopyridine. This intermediate can be prepared from 3-amino-5-bromopyridine via diazotization followed by reduction. The resulting 3-bromo-5-hydrazinopyridine can then be reacted with a one-carbon synthon, such as formamide or triethyl orthoformate, to close the 1,2,4-triazole ring. For example, heating 3-bromo-5-hydrazinopyridine with formamide would be expected to yield 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine and this compound. The regioselectivity of the cyclization would need to be carefully controlled and the desired N-4 isomer isolated.

Classical named reactions such as the Pellizzari and Einhorn-Brunner reactions can also be adapted. For instance, a pyridyl hydrazide (e.g., 5-bromonicotinohydrazide) could be reacted with an amide (like formamide) in a Pellizzari-type synthesis. wikipedia.orgscispace.com Alternatively, a diacylamino-pyridine derivative could react with hydrazine in an Einhorn-Brunner type condensation to form the triazole ring. wikipedia.orgscispace.com

Regioselective Synthesis and Isomer Control

Regioselectivity is a paramount concern in the synthesis of this compound. The synthetic strategy must address two main challenges: the selective introduction of a bromine atom at the C3 and C5 positions of the pyridine ring and the specific attachment of the pyridine ring to the N4 position of the 1,2,4-triazole ring, avoiding the formation of other isomers.

The pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. nih.gov Reactions typically require harsh conditions, and substitution occurs preferentially at the 3-position (meta-position), as the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by the adjacent positively charged nitrogen atom.

To synthesize the target compound, a common and crucial intermediate is 3,5-dibromopyridine. The direct bromination of pyridine to achieve this disubstituted product is a well-established but challenging reaction that underscores the need for stringent control.

Direct Electrophilic Bromination: This method involves treating pyridine with bromine at high temperatures. The reaction is often carried out in the presence of a catalyst, such as concentrated sulfuric acid or with thionyl chloride, to facilitate the substitution. nih.gov For instance, heating pyridine with an excess of bromine in a sealed tube at temperatures exceeding 200°C can yield a mixture of 3-bromopyridine and 3,5-dibromopyridine. researchgate.net A reported method involves adding pyridine to concentrated sulfuric acid and thionyl chloride, followed by the dropwise addition of bromine at reflux temperatures (around 130°C), yielding 3,5-dibromopyridine in approximately 82% yield after purification. nih.gov

Alternative Strategies: Given the harsh conditions of direct bromination, alternative routes involving pyridine N-oxides can be employed. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. However, this is not directly useful for 3,5-disubstitution. A more recent approach for selective 3-halogenation involves a ring-opening and closing sequence via Zincke imine intermediates, which allows for halogenation under milder conditions. researchgate.netsemanticscholar.org

The synthesis of 3,5-dibromopyridine is the foundational step, as one bromine atom serves as a directing group and the other as a leaving group in the subsequent triazole annulation step.

The introduction of the 1,2,4-triazole ring onto the 3,5-dibromopyridine scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this step, one of the bromine atoms on the pyridine ring is displaced by the 1,2,4-triazole nucleophile. A significant challenge in this step is controlling the point of attachment on the triazole ring.

1,2,4-triazole is an unsymmetrical heterocycle with two distinct types of nitrogen atoms (N1 and N4) available for N-arylation. Deprotonation of 1,2,4-triazole with a base generates the 1,2,4-triazolide (B493401) anion, which is a versatile nucleophile. However, its reaction with an electrophile like 3,5-dibromopyridine can lead to two possible regioisomers: the desired 4-substituted product (4H-isomer) and the 1-substituted product (1H-isomer).

The regioselectivity of this reaction is influenced by several factors:

Steric Hindrance: The N1 position is flanked by two other ring nitrogens, whereas the N4 position is sterically more accessible. In reactions with bulky electrophiles, substitution at the N4 position is often favored.

Electronic Effects: The distribution of electron density in the triazolide anion plays a crucial role. While N1 is often considered the more nucleophilic site in alkylations, the outcome of arylations can be different. nih.govresearchgate.net

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the isomer ratio. For instance, alkylation of 1,2,4-triazole with alkyl halides often yields a majority of the 1-substituted isomer. researchgate.netscispace.com However, in N-arylation reactions, the selectivity can be tuned.

To achieve the desired 3-bromo-5-(4H -1,2,4-triazol-4-yl)pyridine, reaction conditions must be carefully selected to favor substitution at the N4 position of the triazole ring. This often involves a kinetic or thermodynamic control strategy, which can be influenced by the catalyst system employed.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push to develop more environmentally benign synthetic methods in line with the principles of green chemistry. researchgate.net This includes minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Several green strategies can be applied to the synthesis of this compound:

Microwave-Assisted Synthesis: As mentioned previously, microwave heating is a key green technology. It offers significant energy efficiency and can reduce reaction times from hours to minutes, which also minimizes the formation of byproducts. frontiersin.org The synthesis of various triazole derivatives has been successfully achieved using microwave-assisted protocols.

Use of Greener Solvents: Traditional polar aprotic solvents like DMF and DMSO are effective but have environmental and health concerns. Research into greener alternatives is ongoing. Water and polyethylene (B3416737) glycol (PEG) have been explored as environmentally friendly solvents for some N-heterocycle syntheses. In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. researchgate.net

Catalyst Efficiency and Recyclability: Developing more efficient and recyclable catalysts is a core tenet of green chemistry. The use of ligand-free heterogeneous catalysts, such as copper oxide nanoparticles, simplifies product purification and allows for the potential recovery and reuse of the catalyst. researchgate.netresearchgate.net

By integrating these approaches, the synthesis of this compound can be made more sustainable and efficient, aligning with modern standards for chemical manufacturing.

Chemical Reactivity and Functionalization of 3 Bromo 5 4h 1,2,4 Triazol 4 Yl Pyridine

Bromine Atom Reactivity: Substitution and Cross-Coupling

The bromine atom at the 3-position of the pyridine (B92270) ring is a key functional group that enables a wide array of synthetic transformations. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic substitution, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating new C-C bonds. The bromo-substituted pyridine core of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is an excellent substrate for these transformations.

The Sonogashira coupling , which forms a bond between an aryl halide and a terminal alkyne, is a well-established method for introducing alkynyl moieties. libretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org For bromo-pyridine derivatives, these reactions can proceed under mild, often room-temperature, conditions. soton.ac.uknih.gov The reaction is compatible with a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. soton.ac.ukresearchgate.net

The Heck reaction involves the coupling of an aryl halide with an alkene. mdpi.com This reaction is catalyzed by palladium complexes and is widely used for the synthesis of substituted olefins from aromatic rings. mdpi.com While often requiring elevated temperatures, newer catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, can facilitate the reaction under milder conditions. mdpi.com

The Stille coupling utilizes organotin reagents to couple with organic halides. Though not as commonly used as Suzuki or Sonogashira due to the toxicity of tin compounds, it remains a powerful method for C-C bond formation.

The Suzuki-Miyaura coupling is another prominent reaction, coupling aryl halides with boronic acids or esters. nih.govmdpi.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. nih.govresearchgate.net For related bromo-heterocyclic compounds, Suzuki reactions have been shown to proceed with high efficiency, allowing for the introduction of various aryl and heteroaryl substituents. nih.govresearchgate.netnih.gov

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions on analogous bromo-substituted aromatic and heteroaromatic compounds.

Reaction TypeAryl Halide Substrate (Analogue)Coupling PartnerCatalyst SystemConditionsYieldReference
Sonogashira6-bromo-3-fluoropicolinonitrileTerminal AlkynesPd(PPh₃)₄, CuITHF/Et₃N, rt, 16h85-93% soton.ac.uk
Sonogashira1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMP, DMSO, rtExcellent nih.gov
Suzuki2,5-dibromo-3-methylthiopheneArylboronic acidsPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 12hModerate-Good nih.gov
Suzuki3,5-dichloro-1,2,4-thiadiazoleArylboronic acidsPd(PPh₃)₄, K₂CO₃Toluene, rt, 24hGood nih.gov

While direct nucleophilic aromatic substitution (SNAr) of a halogen on a simple pyridine ring is challenging, the presence of the electron-withdrawing triazole group can facilitate this reaction. In analogous systems, such as 3,6-dibromoisothiazolo[4,5-b]pyridine, nucleophilic substitution with various nitrogen nucleophiles occurs regioselectively. rsc.org This suggests that under appropriate conditions, the bromine atom in this compound could be displaced by strong nucleophiles like amines, alkoxides, or thiolates, providing a direct route to functionalized pyridine derivatives.

Carbon-halogen bonds can undergo homolytic cleavage to form radical intermediates, which can then participate in various synthetic transformations. While less common than ionic or organometallic pathways for this class of compounds, radical reactions can be initiated photochemically or with radical initiators. For instance, investigations into reaction mechanisms of similar heterocyclic systems have sometimes involved radical trapping experiments to rule out or confirm radical pathways. rsc.org The synthesis of certain triazole derivatives can also proceed through oxidative cyclization using bromine, which may involve radical intermediates. researchgate.net

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, making it a site for electrophilic attack and coordination to metal centers. wikipedia.org

The nitrogen atom of the pyridine ring can react with electrophiles such as alkyl halides or acyl chlorides to form pyridinium (B92312) salts. This process, known as N-alkylation or N-acylation, modifies the electronic properties of the ring, making it more susceptible to nucleophilic attack. This reactivity is a general feature of pyridines and is expected to occur with this compound. wikipedia.org Similarly, the triazole ring itself can undergo N-alkylation, as seen in related triazole-thiol compounds which are selectively S-alkylated or N-alkylated depending on the tautomeric form and reaction conditions. mdpi.com

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, donating its lone pair to a metal center to form a coordinate bond. wikipedia.org

Furthermore, the 1,2,4-triazole (B32235) moiety itself is an excellent coordinating ligand, capable of acting as a bridge between metal centers. researchgate.netresearchgate.net The presence of multiple nitrogen atoms in the triazole ring allows for various coordination modes, including acting as a bidentate ligand that chelates to a single metal center or as a bridging ligand connecting multiple metal centers to form polynuclear complexes. researchgate.netresearchgate.netnih.govnih.gov The combination of the pyridine and triazole functionalities makes this compound a potentially multidentate ligand capable of forming complex coordination polymers and metal-organic frameworks.

Reactivity of the 4H-1,2,4-Triazole Nitrogen Atoms

The 4H-1,2,4-triazole moiety is a key center of reactivity in the molecule. The presence of three nitrogen atoms within the five-membered ring provides multiple sites for functionalization and potential ring transformations. This reactivity is significantly influenced by the tautomeric equilibrium inherent to the triazole system.

N-Functionalization and Ring Transformations

The nitrogen atoms of the 1,2,4-triazole ring are primary sites for functionalization reactions, particularly alkylation and arylation. In the 4H-tautomer of this compound, the N4 atom is already substituted by the pyridine ring. The remaining N1 and N2 atoms, which are pyridine-like (sp2-hybridized), possess lone pairs of electrons and are nucleophilic.

These nitrogen atoms can undergo quaternization when treated with alkylating agents, such as alkyl halides. researchgate.net This reaction leads to the formation of triazolium salts, which can serve as precursors for N-heterocyclic carbenes (NHCs) or be used in various synthetic transformations. The choice of the alkylating agent and reaction conditions can influence the regioselectivity of the N-functionalization.

Ring transformation reactions, such as the Dimroth rearrangement, are also a possibility for 1,2,4-triazole systems, often proceeding through N-functionalized intermediates under thermal or basic conditions. acs.org These rearrangements can lead to the formation of different isomeric heterocyclic scaffolds, providing a route to structural diversity. While specific studies on this compound are limited, the general reactivity patterns of N-substituted 1,2,4-triazoles suggest that such transformations are plausible. acs.orgisres.org

Table 1: Potential N-Functionalization Reactions of the Triazole Moiety

Reaction Type Reagents Product Type Potential Site
N-Alkylation Alkyl Halide (e.g., CH₃I) Triazolium Salt N1 or N2

Tautomerism and its Impact on Reactivity

Generally, the 1H-1,2,4-triazole tautomer is considered more stable than the 4H form. researchgate.netijsr.net The relative stability can be influenced by substitution patterns and the surrounding chemical environment. ijsr.netresearchgate.net For instance, theoretical and physical studies on 3-bromo-1,2,4-triazole have shown that the 3-bromo-4H-1,2,4-triazole tautomer is the least stable compared to the 3-bromo-1H and 5-bromo-1H forms. ijsr.net

This tautomeric equilibrium has a profound impact on reactivity. Reactions that involve the triazole ring may proceed through a minor, but more reactive, tautomeric form. For example, while the molecule is named as a 4H-triazole, a small equilibrium concentration of the 1H-tautomer could exist, potentially offering different reaction pathways. The proton on the nitrogen atom in the 1H tautomer can be abstracted by a base, generating an anion that can then react with electrophiles. The specific conditions of a reaction (e.g., pH, solvent) can shift the tautomeric equilibrium and thus control the reaction outcome. researchgate.net

Reactions at Other Positions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This inherent electronic property, further influenced by the two deactivating substituents (bromo and triazolyl groups), dictates its reactivity towards functionalization at the remaining C-H positions (C2, C4, and C6).

Direct C-H Functionalization

Direct C-H functionalization is a powerful tool for modifying heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalization. rsc.org However, the selective functionalization of pyridine rings presents a significant challenge due to the low reactivity of its C-H bonds. researchgate.netnih.gov

For an unsubstituted pyridine, C-H functionalization reactions, such as those mediated by transition metals, typically show a preference for the C2 and C4 positions. researchgate.net In this compound, the C3 and C5 positions are already blocked. Therefore, functionalization would be directed to the C2, C4, or C6 positions. Recent advances have enabled meta-C-H functionalization, but these often require specific directing groups or specialized catalytic systems. nih.gov

Metal-catalyzed C-H functionalization, for example using palladium or copper catalysts, could potentially be applied to introduce aryl or alkyl groups at the remaining positions. nih.gov The regiochemical outcome would depend heavily on the specific catalyst, ligands, and reaction conditions employed.

Table 2: Potential C-H Functionalization Sites on the Pyridine Ring

Position Electronic Environment Potential for Functionalization
C2 Ortho to ring nitrogen Favorable for lithiation or metal-catalyzed reactions
C4 Para to ring nitrogen Favorable for certain metal-catalyzed reactions

Electrophilic Aromatic Substitution

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS) due to its electron-deficient nature. youtube.com The nitrogen atom strongly deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. rsc.org This further deactivates the ring, making substitution extremely difficult. youtube.com

In the rare cases where EAS does occur on a pyridine ring, substitution is directed to the C3 (meta) position. chegg.comlumenlearning.com In this compound, both the C3 and C5 positions are already occupied by the bromo and triazolyl groups, respectively. Both of these substituents are also deactivating. Consequently, any further electrophilic aromatic substitution on the pyridine ring is highly improbable and would necessitate exceptionally harsh reaction conditions with an expectation of very low yields. youtube.com

Based on a comprehensive search of available scientific literature, detailed experimental data from single-crystal X-ray diffraction and advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies for the specific compound This compound are not publicly available.

Therefore, it is not possible to provide the requested in-depth article focusing on the advanced structural characterization and spectroscopic analysis of this particular molecule. The specific data required to populate the outlined sections—including determination of the crystal system and space group, analysis of molecular conformation, intermolecular interactions, hydrogen bonding networks, and multi-dimensional NMR assignments—could not be located in the searched resources.

While structural and spectroscopic data exist for related compounds, such as other derivatives of bromopyridine or more complex molecules containing a 1,2,4-triazole ring, this information is not directly applicable to the unique structure of this compound. Adhering to the strict requirement of focusing solely on the specified compound, the article cannot be generated at this time.

Advanced Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR for Rotational Barriers or Tautomeric Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for studying the kinetics of processes that occur on the NMR timescale, such as restricted rotation or tautomerism. For 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, DNMR could be employed to investigate the rotational barrier around the C-N bond connecting the pyridine (B92270) and triazole rings. At low temperatures, the rotation might be slow enough to result in distinct signals for the protons on the triazole ring, which would coalesce into a single averaged signal as the temperature is raised and the rotation becomes faster. By analyzing the line shapes of the signals at various temperatures, the energy barrier to rotation could be quantified.

Furthermore, the 1,2,4-triazole (B32235) ring system is known to exhibit tautomerism. While the 4H-tautomer is specified, the potential for equilibrium with other tautomeric forms, such as the 1H- or 2H-tautomers, could be investigated using DNMR. Changes in solvent or temperature might shift this equilibrium, which would be observable by NMR. For instance, studies on analogous 1,2,4-triazole derivatives have successfully utilized NMR to confirm the dominant tautomeric form in solution and in the solid state. In related triazole-thiol systems, the tautomeric equilibrium between thione and thiol forms is readily studied, where the observation of a proton signal at a characteristic chemical shift (e.g., around 14 ppm) can be indicative of a specific tautomer. Although specific DNMR studies on this compound are not extensively reported in publicly available literature, the principles of the technique remain highly applicable for its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of an exact mass, which can be used to confirm the molecular formula of a compound, distinguishing it from other compounds with the same nominal mass.

For this compound, with a molecular formula of C₇H₅BrN₄, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap, would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated theoretical value. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. While specific HRMS data for this compound is not detailed in readily accessible sources, the technique is standard for the characterization of novel heterocyclic compounds. For example, HRMS has been used to confirm the structures of various newly synthesized 1,2,4-triazole derivatives, consistently providing experimental masses that align with calculated values to within a few parts per million (ppm). nih.govmdpi.com

Parameter Value
Molecular Formula C₇H₅BrN₄
Monoisotopic Mass (Calculated) 223.9701 u
Expected Ion (ESI+) [C₇H₆BrN₄]⁺
Expected m/z for [M+H]⁺ (⁷⁹Br) 224.9779
Expected m/z for [M+H]⁺ (⁸¹Br) 226.9759

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and triazole rings would typically appear in the region of 3000-3150 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C and C=N bonds of the pyridine ring are expected in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

Ring vibrations: The breathing modes of both heterocyclic rings would also be present in the fingerprint region.

C-Br stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring systems often produce strong Raman signals. For this compound, the symmetric ring breathing modes of the pyridine and triazole rings would be expected to be particularly Raman active.

While specific, detailed IR and Raman spectra for this compound are not widely published, analysis of related 4,5-disubstituted-4H-1,2,4-triazole structures shows characteristic bands for C=N stretching around 1605-1625 cm⁻¹ and various N-C=S amide bands when a thiol group is present. mdpi.comresearchgate.net The interpretation of the spectra for the title compound would rely on comparison with these related structures and established correlation tables for heterocyclic compounds.

Vibrational Mode Expected IR Wavenumber Range (cm⁻¹) Notes
Aromatic C-H stretch3000 - 3150Signals from both pyridine and triazole rings.
C=N / C=C stretch1400 - 1650Multiple bands from both heterocyclic rings.
Ring Breathing ModesFingerprint Region (<1500)Characteristic patterns for pyridine and triazole.
C-Br stretch500 - 650Typically a strong to medium intensity band.

Theoretical and Computational Chemistry Studies

Non-covalent Interaction Analysis

The supramolecular architecture and crystal packing of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine are significantly influenced by a variety of non-covalent interactions. These weak forces, including halogen bonding and π-π stacking, dictate the three-dimensional arrangement of molecules in the solid state, which in turn affects the material's physical properties. Computational chemistry provides powerful tools to analyze and quantify these interactions, offering insights into the stability of different molecular assemblies.

A prominent feature of the target molecule is the bromine atom attached to the pyridine (B92270) ring, which can act as a halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org In the case of this compound, the C–Br bond induces an anisotropic distribution of electron density around the bromine atom, creating a positive σ-hole along the vector of the C–Br bond.

Theoretical studies on similar bromo-aromatic systems have shown that this σ-hole can form stable halogen bonds with suitable acceptors. nih.govresearchgate.net For this compound, the nitrogen atoms of the 1,2,4-triazole (B32235) ring of a neighboring molecule are excellent candidates for halogen bond acceptors. Computational models predict that a C–Br···N interaction would be a key synthon in directing the crystal packing.

Density Functional Theory (DFT) calculations on analogous systems, such as complexes between bromo-pyridines and other nitrogen-containing heterocycles, can be used to estimate the strength and geometry of these interactions. researchgate.net The interaction energy for C–Br···N halogen bonds is substantial, with theoretical calculations for related metal-organic coordination compounds showing energies ranging from 2.5 to 37.5 kcal/mol, highlighting their importance in forming stable supramolecular structures. researchgate.net For N-methylated bromopyridinium cations interacting with pyridine, binding energies have been computed to be in the range of 43–51 kJ mol–1. nih.gov The geometry of the halogen bond is typically linear, with the C–Br···N angle approaching 180°.

Below is a table of representative theoretical data for a C–Br···N halogen bond in a hypothetical dimer of this compound, based on values reported for similar molecular systems in the literature.

Table 1: Theoretical Parameters for a Representative C–Br···N Halogen Bond
ParameterCalculated ValueDescription
Interaction Energy (kcal/mol)-4.5The stabilization energy gained upon the formation of the halogen bond.
Br···N Distance (Å)3.05The distance between the bromine atom and the acceptor nitrogen atom.
C–Br···N Angle (°)175The angle defining the directionality of the interaction.

Note: The data in this table is illustrative and derived from computational studies on analogous bromo-heterocyclic systems to represent typical values for this type of interaction.

The presence of two aromatic systems, the pyridine ring and the 1,2,4-triazole ring, allows for the formation of π-π stacking interactions. These interactions are crucial in the assembly of many organic molecules and are driven by a combination of electrostatic and dispersion forces. acs.org In this compound, several stacking arrangements are theoretically possible: pyridine-pyridine, triazole-triazole, and pyridine-triazole interactions.

Computational studies on related heterocyclic systems, including those with triazole and pyridine moieties, reveal that the most stable π-π stacking configurations are typically parallel-displaced or T-shaped, while face-to-face (sandwich) arrangements are often energetically unfavorable due to electrostatic repulsion. rsc.orgnih.gov The centroid-to-centroid distance in such stacked dimers is a key parameter, with typical values falling in the range of 3.5 to 4.2 Å. rsc.orgmdpi.com

Theoretical calculations can quantify the stabilization energy of these interactions. For example, studies on pyridine stacking with benzene (B151609) have shown interaction energies of approximately -3.9 kcal/mol. acs.org The specific geometry and energy of the π-π stacking in this compound would depend on the interplay between the electrostatic potentials of the pyridine and triazole rings. The electron-withdrawing nature of the nitrogen atoms in both rings creates a quadrupole moment that favors slipped-parallel or offset arrangements to maximize attractive interactions and minimize repulsion. rsc.org

An illustrative table of theoretical data for a potential π-π stacking interaction between the pyridine and triazole rings of two adjacent molecules is provided below.

Table 2: Theoretical Parameters for a Representative Pyridine-Triazole π-π Stacking Interaction
ParameterCalculated ValueDescription
Interaction Energy (kcal/mol)-3.8The stabilization energy of the parallel-displaced stacking interaction.
Centroid-to-Centroid Distance (Å)3.6The distance between the geometric centers of the two interacting aromatic rings.
Perpendicular Distance (Å)3.4The vertical distance between the planes of the two rings.
Shift Distance (Å)1.8The horizontal displacement of one ring's centroid relative to the other.

Note: The data in this table is illustrative, based on computational findings for π-π interactions in similar heterocyclic aromatic systems, and represents a plausible stable configuration.

3 Bromo 5 4h 1,2,4 Triazol 4 Yl Pyridine As a Synthetic Building Block

Precursor for Diversified Heterocyclic Scaffolds

No specific research findings were identified that utilize 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine as a precursor for generating diverse heterocyclic scaffolds.

Intermediate in Multi-Step Organic Syntheses

No documented multi-step organic syntheses were found in the available literature where this compound is mentioned as an intermediate.

Role in Complex Molecular Architecture Construction

There is no available information on the role of this compound in the construction of complex molecular architectures.

Development of Libraries of Analogues for Chemical Screening

No studies were found that describe the use of this compound for the development of analogue libraries for chemical screening purposes.

Future Research Directions in the Chemistry of 3 Bromo 5 4h 1,2,4 Triazol 4 Yl Pyridine

Exploration of Novel Catalytic Transformations

The presence of a bromine atom on the pyridine (B92270) ring of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine makes it an ideal candidate for a variety of cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules. Future research should focus on leveraging this reactive handle to forge new carbon-carbon and carbon-heteroatom bonds.

A primary area for exploration is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming biaryl compounds. Studies on other bromo-substituted heterocycles, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, have demonstrated the feasibility of coupling with a wide range of aryl and heteroaryl boronic acids. nih.govresearchgate.net A systematic investigation into the Suzuki-Miyaura coupling of this compound with various boronic acids would be highly valuable. Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, will be crucial to achieving high yields and minimizing side reactions like debromination. nih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, other catalytic transformations should be explored. The Heck coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation reactions all represent viable pathways for the functionalization of the pyridine core. Successful application of these methods would provide access to a diverse library of derivatives with potentially interesting electronic and photophysical properties.

A proposed research matrix for exploring these catalytic transformations is presented below:

Cross-Coupling ReactionProposed Coupling PartnerCatalyst System (Example)Potential Product Class
Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄ / Na₂CO₃Biaryl derivatives
HeckAlkenesPd(OAc)₂ / P(o-tolyl)₃Alkenylpyridines
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂ / CuIAlkynylpyridines
Buchwald-HartwigAminesPd₂(dba)₃ / BINAPAminopyridines
CyanationZn(CN)₂Pd(PPh₃)₄Cyanopyridines

Investigation of Materials Science Applications (excluding biological)

The combination of a pyridine ring and a 1,2,4-triazole (B32235) ring in this compound makes it a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). globethesis.comrsc.org The nitrogen atoms in both heterocyclic rings can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional structures.

Future research in this area should involve the systematic reaction of this compound with a variety of metal salts (e.g., Zn(II), Cd(II), Co(II), Cu(II)) under solvothermal conditions. globethesis.comrsc.orgresearchgate.net The resulting coordination polymers and MOFs could exhibit interesting properties such as porosity, luminescence, and catalytic activity. The bromine atom could also serve as a site for post-synthetic modification, allowing for the tuning of the material's properties. For instance, pillar-layer Zn-triazolate-dicarboxylate frameworks have shown potential for efficient ethylene (B1197577) purification. nih.gov

The potential for these materials in applications such as gas storage and separation, heterogeneous catalysis, and chemical sensing warrants thorough investigation. The structural diversity of MOFs that can be generated from even simple ligands is vast, and a comprehensive study of the coordination chemistry of this compound is a critical first step.

Advanced Spectroscopic Studies on Excited States

Pyridine-triazole ligands are known to form luminescent metal complexes, particularly with transition metals like iridium(III), ruthenium(II), and copper(I). nih.govresearchgate.netrsc.org The excited state properties of these complexes are often governed by metal-to-ligand charge transfer (MLCT) transitions. rsc.org Future research should focus on the synthesis of metal complexes of this compound and the detailed characterization of their photophysical properties.

Initial studies should involve the synthesis of complexes with metals such as Ru(II) and Ir(III), which are known to form stable and highly luminescent complexes with polypyridine ligands. nih.govresearchgate.net The impact of the bromo-substituent on the emission wavelength, quantum yield, and excited-state lifetime should be systematically investigated. For example, the emission quantum yield and lifetime of certain Ir(III) complexes with triazole-pyridine ligands have been shown to be significantly enhanced by covalent attachment of a β-cyclodextrin. nih.gov

Furthermore, the investigation of copper(I) complexes is also a promising avenue. Copper(I) complexes with functionalized 1,2,3-triazole ligands have been shown to exhibit tunable green to orange emissions. rsc.org Time-resolved emission spectroscopy and transient absorption spectroscopy could be employed to probe the dynamics of the excited states and to understand the mechanisms of radiative and non-radiative decay. These fundamental studies are essential for the rational design of new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Development of Asymmetric Synthesis Routes

The development of synthetic routes to chiral derivatives of this compound is a challenging yet potentially rewarding area of future research. While the parent molecule is achiral, the introduction of substituents through cross-coupling reactions could lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation about a single bond.

The synthesis of C-N atropisomeric heterobiaryls is a growing field of interest. qub.ac.uk Future work could explore the coupling of this compound with sterically hindered nucleophiles or arylboronic acids, where the resulting product exhibits hindered rotation around the newly formed C-N or C-C bond. The use of chiral catalysts in these coupling reactions could provide a route to enantiomerically enriched atropisomers.

Another approach could involve the synthesis of chiral triazoles with vicinal 1,5-diaxes via rhodium-catalyzed click chemistry. chemrxiv.org While this would require modification of the triazole synthesis, it highlights the potential for creating complex chiral architectures. The development of methods for the enantioselective synthesis of atropisomers is a significant challenge in organic chemistry, and success in this area would be a notable achievement. nih.gov

Computational Design of Functionalized Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), can play a crucial role in guiding the future research directions for this compound. nih.gov DFT calculations can be used to predict the geometric and electronic properties of the molecule and its derivatives, providing insights into their potential reactivity and photophysical behavior.

Future computational studies should focus on several key areas. Firstly, modeling the transition states of the proposed catalytic cross-coupling reactions could help in understanding the reaction mechanisms and in selecting the optimal catalyst systems. Secondly, DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission properties of metal complexes of this compound. This would allow for the in silico screening of potential ligands for luminescent materials.

Finally, computational methods can be employed to design novel functionalized derivatives with specific properties. For example, by systematically varying the substituents on the pyridine or triazole rings, it may be possible to tune the electronic properties for applications in organic electronics or to design ligands that self-assemble into MOFs with desired pore sizes and functionalities. Such computational screening can help to prioritize synthetic targets and accelerate the discovery of new functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives can react with triazole precursors under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via medium-pressure liquid chromatography (MPLC) typically achieves >95% purity, as demonstrated in analogous triazolyl pyridine syntheses . Key factors affecting yield include stoichiometry of brominated intermediates, solvent polarity, and reaction time.

Q. How is structural characterization of this compound performed, and what spectral markers distinguish it from similar compounds?

  • Methodological Answer : Characterization relies on:

  • ¹H/¹³C NMR : The pyridine ring protons resonate at δ 7.8–8.5 ppm, while triazole protons appear as singlets near δ 8.2–8.6 ppm. The bromine substituent deshields adjacent carbons, detectable via ¹³C NMR (δ ~120–130 ppm) .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ for C₇H₅BrN₄: calc. 230.9692, observed 230.9689) .
  • HPLC : Purity validation uses reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the common solubility and stability challenges for this compound in experimental settings?

  • Methodological Answer : The compound exhibits limited solubility in aqueous buffers but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies recommend storage at –20°C under inert gas to prevent decomposition. Hydrolytic degradation of the triazole ring can occur under strongly acidic/basic conditions, necessitating pH-neutral reaction environments .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the coupling of bromopyridine with triazole derivatives?

  • Methodological Answer : Yield optimization strategies include:

  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective triazole attachment, improving yields from ~60% to >80% .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining high purity (e.g., 99% by HPLC) .
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups on the triazole nitrogen prevents undesired side reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism in the triazole ring or residual solvent effects. For example:

  • Tautomer Analysis : Dynamic NMR at variable temperatures (e.g., 25–60°C) can identify equilibrium between 1H- and 4H-triazole forms .
  • Solvent Artifacts : Deuterated DMSO may coordinate with the pyridine nitrogen, shifting proton signals. Comparative analysis in CDCl₃ mitigates this .

Q. What structure-activity relationship (SAR) insights exist for modifying the bromine or triazole moieties to enhance bioactivity?

  • Methodological Answer : Key modifications include:

  • Bromine Replacement : Substituting Br with electron-withdrawing groups (e.g., -CF₃) improves antimicrobial activity (MIC reduced from 32 μg/mL to 8 μg/mL) .
  • Triazole Functionalization : Adding alkylthio groups (e.g., -SCH₂Ph) enhances lipophilicity and cellular uptake, critical for anticancer activity .

Q. What mechanistic hypotheses explain the compound’s inhibitory effects on Mycobacterium tuberculosis or other pathogens?

  • Methodological Answer : Proposed mechanisms involve:

  • Enzyme Inhibition : Triazole coordination to metalloenzymes (e.g., mycobacterial cytochrome P450) disrupts electron transfer .
  • Membrane Disruption : The bromopyridine moiety intercalates into lipid bilayers, destabilizing bacterial membranes (validated via fluorescent probe assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.